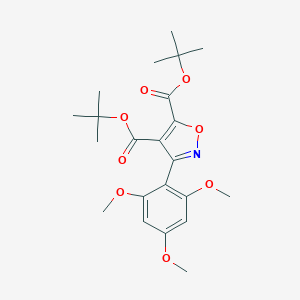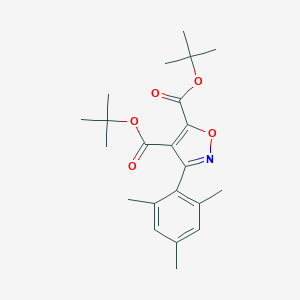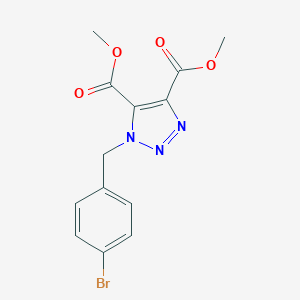![molecular formula C14H15N2OS+ B289619 6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is a heterocyclic compound that belongs to the benzodiazepine class of drugs. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is not fully understood. However, it is believed to act by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has been found to have several biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties by inhibiting the growth of microorganisms. It has also been found to have anticancer properties by inducing apoptosis in cancer cells. Its anti-inflammatory effects have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. It has also been found to modulate the immune system by enhancing the activity of natural killer cells and T lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium in lab experiments are its unique chemical structure and properties. Its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium. These include further studies on its mechanism of action, its potential as an anti-inflammatory and immune modulator, and its potential as a treatment for neurological disorders. Additionally, further studies on its toxicity and safety profile are needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium involves the reaction of 2-mercapto-1-methylimidazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product. This method has been found to be efficient and yields high purity products.
Applications De Recherche Scientifique
6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has potential applications in scientific research due to its unique chemical structure and properties. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have potential as an anti-inflammatory agent and as a modulator of the immune system. Its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H15N2OS+ |
|---|---|
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-(5-methyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-yl)ethanone |
InChI |
InChI=1S/C14H15N2OS/c1-10-9-14-15(7-8-18-14)12-5-3-4-6-13(12)16(10)11(2)17/h3-8,10H,9H2,1-2H3/q+1 |
Clé InChI |
FCUQWXGQSKSMOK-UHFFFAOYSA-N |
SMILES |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)C |
SMILES canonique |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone hydrazone](/img/structure/B289536.png)






![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(4-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289551.png)
![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)